![molecular formula C20H19F3N4O2 B2783424 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034334-51-3](/img/structure/B2783424.png)
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
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Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures incorporating elements like 1,2,4-oxadiazole, cyclohexyl, and fluorophenyl groups have been synthesized and characterized, demonstrating the ongoing interest in fluorinated derivatives for their unique properties, including interactions with biological receptors and potential for imaging applications (Lang et al., 1999). These compounds are often explored for their biological activity or as intermediates in the synthesis of more complex molecules with desired properties.
Biological Activity and Imaging Applications
Some derivatives, particularly those incorporating fluorine atoms and cyclohexyl groups, have been investigated for their biological properties, including their interaction with serotonin receptors. For instance, fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their potential as imaging agents, showcasing the use of such compounds in studying brain receptor distributions and dynamics via positron emission tomography (PET) imaging (Lang et al., 1999). This highlights the potential application of similar compounds in the development of diagnostic tools and in the study of neurological conditions.
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-15-3-1-12(2-4-15)14-9-16(24-10-14)19(28)25-11-17-26-18(27-29-17)13-5-7-20(22,23)8-6-13/h1-4,9-10,13,24H,5-8,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDMWYZJHYLYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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